Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate
Description
Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate (CAS 1207253-96-0) is a bicyclic heterocyclic compound featuring a partially saturated 1,7-naphthyridine core with an ethyl ester substituent at the 3-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry. Its tetrahydro configuration enhances stability compared to fully aromatic naphthyridines, while the ester group enables further functionalization via hydrolysis or transesterification.
Properties
IUPAC Name |
ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-2-15-11(14)9-5-8-3-4-12-7-10(8)13-6-9/h5-6,12H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZPRTMUGJTCMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CNCC2)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693619 | |
| Record name | Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207253-96-0 | |
| Record name | Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Heck-Type Vinylation and Cyclization
The Heck reaction provides a foundational route for constructing the naphthyridine core. In a representative protocol, 2-chloro-6-methoxypyridine (23 ) undergoes vinylation with ethylene gas in the presence of palladium catalysts. This atom-economical method avoids stoichiometric organometallic reagents, instead utilizing potassium trifluorovinylborate and Pd(dppf)Cl₂ to afford 2-vinylpyridine intermediates. Subsequent treatment with ammonia induces cyclization, forming dihydronaphthyridine 17 (Scheme 1).
Reaction Conditions :
- Catalyst : Pd(dppf)Cl₂ (0.7 mol%)
- Solvent : 1-propanol/THF
- Temperature : 95°C for 3.5 hours
- Yield : 89% (after crystallization).
This step is critical for regioselectivity, as ammonia mediates ring closure at the 1,7-position rather than alternative sites.
Pictet–Spengler Reaction with Ethyl Glyoxylate
The Pictet–Spengler reaction enables the formation of the tetrahydronaphthyridine scaffold while introducing the ethyl ester group. Ethyl glyoxylate serves as both an electrophile and ester source, reacting with tetrahydroamino precursors under acidic conditions. For example, treating 19 with ethyl glyoxylate polymer in methanol containing HCl yields the hydrochloride salt of the target compound.
Optimization Insights :
- Acid Catalyst : HCl (gas or aqueous)
- Temperature : Room temperature to 55°C
- Workup : Filtration and solvent exchange to isolate the hydrochloride salt.
This method avoids chromatographic purification, favoring crystallization for industrial scalability.
Cyclization of Pyridine Carboxylate Derivatives
Thermal cyclization of 3-[(2,2-diethoxycarbonylvinyl)amino]pyridine derivatives provides a direct route to naphthyridine esters. For instance, heating 17 in Dowtherm A at reflux induces regioselective ring closure, forming ethyl 6,7-dimethyl-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate. Adapting this method for 1,7-substitution requires modifying the amine substituent’s position to direct cyclization to the desired site.
Key Parameters :
- Solvent : High-boiling solvents (e.g., diphenyl ether)
- Temperature : 180–200°C
- Yield : 72–89% for analogous compounds.
Enantioselective Transfer Hydrogenation
For chiral variants, ruthenium-catalyzed transfer hydrogenation achieves high enantiomeric excess (ee). Dihydronaphthyridine 17 is treated with a Ru-(R)-TsDPEN catalyst and HCOOH/Et₃N as the hydrogen source, affording the tetrahydro product with >99% ee.
Catalytic System :
| Entry | Catalyst | Reductant | Conditions | ee (%) |
|---|---|---|---|---|
| 1 | Ru-(R)-TsDPEN | HCOOH | DMF, rt | 82.7 |
| 2 | Ru-(S)-SYNPHOS | H₂ | MeOH/THF, 40°C | 85.5 |
This step is pivotal for pharmaceutical applications requiring stereochemical purity.
Boc Protection and Final Functionalization
Post-cyclization, the secondary amine is protected with di-tert-butyl dicarbonate (Boc₂O) to enhance stability during subsequent steps. For example, compound 16 is treated with Boc₂O in dichloromethane, yielding 31 after crystallization. Final deprotection under acidic conditions (e.g., HCl/dioxane) regenerates the amine, completing the synthesis.
Purification Strategy :
- Crystallization Solvent : Ethanol/water mixtures
- Purity Upgrade : Recrystallization increases ee from 98.8% to >99.9%.
Alternative Routes via Suzuki–Miyaura Coupling
While less common, Suzuki–Miyaura coupling has been explored for introducing aryl groups to the naphthyridine core. Using potassium trifluorovinylborate and Pd(dppf)Cl₂, 2-chloropyridine derivatives couple with vinyl borates to form intermediates for cyclization. However, this method is less atom-economical compared to Heck vinylation.
Industrial-Scale Considerations
The synthesis is designed for scalability:
Chemical Reactions Analysis
Types of Reactions: Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of naphthyridine-3-carboxylic acid derivatives.
Reduction: Formation of tetrahydro-naphthyridine derivatives.
Substitution: Formation of alkylated or acylated naphthyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
Recent studies have indicated that ETN exhibits antimicrobial properties. Research has shown that derivatives of naphthyridine compounds can inhibit bacterial growth. For instance, a study demonstrated that certain naphthyridine derivatives showed significant activity against both Gram-positive and Gram-negative bacteria .
2. Neuroprotective Effects
ETN has been investigated for its neuroprotective effects in neurodegenerative diseases. In vitro studies suggest that it may help in reducing oxidative stress and apoptosis in neuronal cells. This property positions ETN as a candidate for further exploration in treating conditions like Alzheimer's disease .
Organic Synthesis
1. Synthetic Intermediates
ETN serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it a versatile building block in organic synthesis. Researchers have utilized ETN to synthesize various heterocyclic compounds through cyclization reactions .
2. Catalytic Applications
In catalysis, ETN has been explored as a ligand in transition metal-catalyzed reactions. Its ability to coordinate with metals enhances the efficiency of reactions such as cross-coupling and oxidation processes. Studies have shown improved yields when using ETN-based catalysts compared to traditional methods .
Material Science
1. Polymer Chemistry
ETN has potential applications in polymer chemistry due to its ability to participate in polymerization reactions. Research indicates that incorporating ETN into polymer matrices can enhance mechanical properties and thermal stability of the resulting materials .
2. Nanotechnology
In nanotechnology, ETN has been investigated for its role in the synthesis of nanoparticles with tailored properties. Its chemical structure allows for functionalization of nanoparticles, which can be used in drug delivery systems or as contrast agents in imaging techniques .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial efficacy of several naphthyridine derivatives, including ETN. The results indicated that ETN derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential use in developing new antibiotics .
Case Study 2: Neuroprotective Mechanisms
Research published in a peer-reviewed journal explored the neuroprotective effects of ETN on SH-SY5Y neuronal cells exposed to oxidative stress. The findings revealed that ETN significantly reduced cell death and increased cell viability, highlighting its potential therapeutic role in neurodegenerative disorders .
Mechanism of Action
The mechanism of action of ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations: Ester Groups and Halogenation
Ethyl vs. Methyl Esters
- Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate (CAS 1253888-80-0): The methyl ester reduces molecular weight (MW 192.21 vs. 220.26 for ethyl) and may improve aqueous solubility. This derivative is often converted to hydrochloride salts (e.g., CAS 2551116-71-1) to further enhance solubility .
Chloro-Substituted Analogues
- Ethyl 4-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate (CAS 1211518-07-8): The chloro group at position 4 introduces electronegativity, altering electronic distribution and reactivity. This substitution is hypothesized to enhance binding affinity in drug-target interactions but may increase toxicity risks .
Ring Saturation and Conformational Effects
- Decahydro-1,6-naphthyridine Derivatives : Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (C₁₄H₁₉N₂O₃) features a fully saturated decahydro ring system, adopting a rigid chair conformation. This structure exhibits greater stability under acidic conditions but reduced aromatic character compared to tetrahydro analogues .
- Fused-Ring Systems: Derivatives like ethyl 2-phenyl-4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydro-pyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7-carboxylate incorporate fused thieno-pyrimidine rings. These systems exhibit planar geometries and extended π-conjugation, enabling strong intermolecular interactions (e.g., C–H···O/N bonds) in crystal packing .
Positional Isomerism: 1,7- vs. 1,6- and 1,8-Naphthyridines
- 1,7-Naphthyridines : The 1,7-nitrogen arrangement creates a distinct electronic profile, with the ester group at position 3 positioned para to one nitrogen and meta to the other. This geometry influences hydrogen-bonding capabilities and metal coordination.
- 1,6-Naphthyridines : Derivatives like ethyl 4-chloro-1,6-naphthyridine-3-carboxylate exhibit altered dipole moments and basicity due to the proximity of the nitrogen atoms. These compounds are often prioritized in kinase inhibitor research .
- 1,8-Naphthyridines : 7-Alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines (e.g., compound 25 in ) demonstrate enhanced synthetic versatility via phosphonate intermediates, enabling efficient alkylation and cyclization steps .
Biological Activity
Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate is a nitrogen-containing heterocyclic compound belonging to the naphthyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 206.245 g/mol. Its unique tetrahydro configuration and naphthyridine structure contribute to its reactivity and biological activity .
Biological Activities
Preliminary studies have indicated that this compound exhibits several promising biological activities:
- Antimicrobial Activity : Research shows that this compound can inhibit the growth of various bacterial strains.
- Anticancer Properties : It has demonstrated cytotoxic effects against several cancer cell lines, suggesting potential as an anticancer agent.
- Anti-inflammatory Effects : this compound has been shown to reduce inflammation in experimental models.
The biological activity of this compound may be attributed to its ability to interact with various biological targets. For instance:
- Enzyme Inhibition : this compound has been studied for its potential as an enzyme inhibitor. It can bind to active sites of enzymes involved in metabolic pathways, thereby modulating their activity.
Comparative Analysis with Similar Compounds
The following table compares this compound with other naphthyridine derivatives:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C11H14N2O2 | Antimicrobial, Anticancer |
| 1-Methyl-5,6-dihydro-1H-pyrido[2,3-b]indole | C11H10N2 | CNS activity |
| 4-Aminoquinoline | C9H10N4 | Antimalarial |
This comparison highlights the unique biological profiles of these compounds and underscores the potential of this compound in therapeutic applications .
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxicity. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines. Results indicated an IC50 value of approximately 15 µM for MCF-7 cells and 20 µM for A549 cells.
Case Study 2: Antimicrobial Efficacy
In another study assessing antimicrobial properties against Gram-positive and Gram-negative bacteria, this compound showed inhibition zones ranging from 12 mm to 18 mm at concentrations of 100 µg/mL.
Q & A
Q. Table 1: Synthesis Methods and Yields
| Precursor | Conditions | Catalyst/Solvent | Yield | Reference |
|---|---|---|---|---|
| 3-(2,2-Diethoxycarbonylvinyl)amino-1-methyl-2(1H)-pyridinone | Dowtherm A, reflux, N₂, 25 min | None | 83% | |
| Ethyl 2-(N-ethoxycarbonylmethyl-N-tosylaminomethyl)-3-pyridinecarboxylate | EtONa, EtOH, 95°C, 5 h | Sodium ethoxide | 84% |
Basic: How is the crystal structure of derivatives characterized?
Methodological Answer:
X-ray crystallography reveals key structural features. For example, the fused-thieno[2,3-d]pyrimidine ring system in derivatives is planar, forming a dihedral angle of 2.66° with adjacent phenyl rings. The 5,6,7,8-tetrahydro-pyridine ring adopts a half-chair conformation. Crystal packing is stabilized by C–H···O, C–H···N, and C–H···π interactions .
Q. Table 2: Crystallographic Data
| Parameter | Value | Reference |
|---|---|---|
| Dihedral angle (thieno-pyrimidine vs. phenyl) | 2.66° | |
| Dominant hydrogen bonds | C–H···O, C–H···N, C–H···π |
Advanced: What factors influence regioselectivity in substitution reactions?
Methodological Answer:
Regioselectivity is governed by steric and electronic effects. For example, morpholine substitution at the 8-position of ethyl 5,8-difluoro-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate occurs under mild conditions (60°C, DMF), favoring fluorine displacement due to its electronegativity and leaving-group ability. Yields reach 83% with excess morpholine .
Advanced: How does hydrolysis of ester derivatives affect biological activity?
Methodological Answer:
Hydrolysis converts esters to carboxylic acids, enhancing polarity and potential bioactivity. For example, ethyl 5-oxo-1,5-dihydro-1,7-naphthyridine-6-carboxylate hydrolyzes in 5M NaOH (95°C, 1 h) to yield 93% of the carboxylic acid derivative . This modification may improve binding to hydrophilic targets like enzymes or receptors.
Q. Table 3: Hydrolysis Conditions and Outcomes
| Ester Derivative | Conditions | Product (Carboxylic Acid) | Yield | Reference |
|---|---|---|---|---|
| Ethyl 5-oxo-1,5-dihydro-1,7-naphthyridine-6-carboxylate | 5M NaOH, 95°C, 1 h | 5-Oxo-1,5-dihydro-1,7-naphthyridine-6-carboxylic acid | 93% |
Basic: What are the recommended storage conditions?
Methodological Answer:
The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at room temperature to prevent oxidation or moisture-induced degradation .
Advanced: How do catalysts impact synthesis efficiency?
Methodological Answer:
Catalysts like lithium diisopropylamide (LiNPr₂) enable complex substitutions. For example, LiNPr₂ facilitates the reaction of 3-acetyl-2-chlorophyridine with N-benzylidenebenzylamine to yield 5-methyl-6,8-diphenyl-1,7-naphthyridine (52% yield). In contrast, milder bases like EtONa are suitable for simpler cyclizations .
Basic: What analytical techniques validate purity and structure?
Methodological Answer:
Purity is assessed via HPLC or GC, while structural confirmation employs NMR, IR, and mass spectrometry. X-ray crystallography provides definitive proof of molecular geometry .
Advanced: How do substituents modulate electronic properties?
Methodological Answer:
Electron-withdrawing groups (e.g., fluorine, trifluoromethyl) increase electrophilicity at adjacent positions, facilitating nucleophilic attacks. For instance, trifluoromethyl groups enhance reactivity in substitution reactions, as seen in derivatives like 2-(trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
